Butaprost Free Acid Versus Butaprost Methyl Ester: 33-Fold Higher Potency for the Free Acid Form
Butaprost free acid exhibits substantially higher EP2 receptor affinity and functional potency compared to the methyl ester form. The free acid demonstrates an EP2 receptor Ki of 73 nM, whereas the methyl ester form shows a Ki of 2400 nM, representing a 33-fold difference in binding affinity [1]. In functional cAMP assays using CHO cells expressing recombinant human EP2 receptors, butaprost free acid behaves as a highly selective partial agonist, while butaprost methyl ester elicits only small, low-potency responses [2]. This critical distinction mandates that researchers specify which form is being procured and utilized.
| Evidence Dimension | EP2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Butaprost free acid: Ki = 73 nM |
| Comparator Or Baseline | Butaprost methyl ester: Ki = 2400 nM |
| Quantified Difference | 33-fold higher affinity for free acid |
| Conditions | Competitive binding assay, EP2 receptor (source not fully specified in original reference) |
Why This Matters
Procurement of the incorrect form (methyl ester vs. free acid) will result in a 33-fold potency deficit, fundamentally compromising experimental reproducibility and interpretability.
- [1] Abramovitz M, Adam M, Boie Y, Carrière M, Denis D, Godbout C, et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochim Biophys Acta. 2000;1483(2):285-293. View Source
- [2] Wilson RJ, Rhodes SA, Wood RL, Shield VJ, Noel SL, Gray DW, Giles H. Functional pharmacology of human prostanoid EP2 and EP4 receptors. Eur J Pharmacol. 2004;501(1-3):49-58. View Source
